molecular formula C18H18O2 B8685271 7-Methoxy-4-(4-methoxyphenyl)-1,2-dihydronaphthalene CAS No. 79822-57-4

7-Methoxy-4-(4-methoxyphenyl)-1,2-dihydronaphthalene

Cat. No. B8685271
CAS RN: 79822-57-4
M. Wt: 266.3 g/mol
InChI Key: VOSRGDRDAOZSQU-UHFFFAOYSA-N
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Description

7-Methoxy-4-(4-methoxyphenyl)-1,2-dihydronaphthalene is a useful research compound. Its molecular formula is C18H18O2 and its molecular weight is 266.3 g/mol. The purity is usually 95%.
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properties

CAS RN

79822-57-4

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

7-methoxy-4-(4-methoxyphenyl)-1,2-dihydronaphthalene

InChI

InChI=1S/C18H18O2/c1-19-15-8-6-13(7-9-15)17-5-3-4-14-12-16(20-2)10-11-18(14)17/h5-12H,3-4H2,1-2H3

InChI Key

VOSRGDRDAOZSQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CCCC3=C2C=CC(=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-methoxyphenyl magnesium bromide, freshly prepared in the normal manner in tetrahydrofuran (200 mL) from 4-bromoanisole (101 g) and magnesium metal (14.5 g), was added over 45 minutes with stirring to a chilled (0° C.) solution of 6-methoxytetralone (85 g) in dry tetrahydrofuran (500 mL). After the addition was completed, the reaction was stirred at room temperature for 2 hours and the excess reagent was destroyed by the careful addition of water (50 mL). Most of the solvent was removed in vacuo and the concentrate was partitioned between ethyl acetate and 1N sodium hydroxide. After the resultant solids were filtered off, the layers were separated and the organic layer was washed with brine, then was dried (MgSO4) and evaporated to give 123 g of crude carbinol as an oil. A solution of the above carbinol (100 g) in toluene (800 mL) containing p-toluenesulfonic acid (1 g) was refluxed for 3 hours in a flask equipped with a Dean-Stark trap. The cooled solution was washed with 10% sodium bicarbonate solution and with brine, then was dried (MgSO4) and evaporated. The residual material was passed though a short column of silica gel (250 g) made up in dichloromethane-hexane (1:3) and the product was eluted with dichloromethane-hexane (1:1). Evaporation of the appropriate fractions and crystallization of the residue from toluene-hexane (2x) gave 37.1 g of 3,4-dihydro-6-methoxy-1-(4-methoxyphenyl)naphthalene, mp 100.5°-102° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Three

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